molecular formula C21H22N2O4 B5499822 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate

2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate

Cat. No.: B5499822
M. Wt: 366.4 g/mol
InChI Key: FFNYZLDHIIZUQT-UHFFFAOYSA-N
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Description

2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzoate ester. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzoate esters, such as:

Uniqueness

What sets 2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl 4-methylbenzoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15-7-9-16(10-8-15)21(26)27-12-11-22-20(25)17-13-19(24)23(14-17)18-5-3-2-4-6-18/h2-10,17H,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNYZLDHIIZUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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